N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
Synthesis Analysis
While specific synthesis information for the requested compound was not found, a related compound, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV), was synthesized via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (III) which was prepared by acylation of 1,3-dimethyl-5-pyrazolone (I) by II .Molecular Structure Analysis
The molecular formula of a related compound, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide, is C20H22N6O4S with a molecular weight of 442.49.Chemical Reactions Analysis
In the synthesis of a related compound, zolazepam, the key intermediate (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV) was synthesized via methyl amination of IV, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative and cyclization to the diazepinones .Scientific Research Applications
Synthesis and Biological Evaluation
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide belongs to a class of compounds that have been extensively studied for their biological activity. These compounds have been synthesized and evaluated for various pharmacological properties, including their ability to inhibit cyclooxygenase-2 (COX-2). The structure-activity relationship (SAR) studies within this class of compounds have led to the identification of potent and selective inhibitors of COX-2, highlighting their potential therapeutic applications in conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Advances in Sulfonamide Hybrid Compounds
Sulfonamides, including this compound, form an important class of drugs with diverse pharmacological activities. Recent research has focused on developing sulfonamide hybrids, which combine sulfonamides with other pharmaceutical active scaffolds like coumarin, isoxazole, tetrazole, and pyrazole. These hybrid compounds have shown a range of biological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. Such hybrids represent a significant advancement in medicinal chemistry, offering new avenues for drug discovery and development (Ghomashi et al., 2022).
Endothelin-A Receptor Antagonism
Compounds related to this compound have been investigated for their potential as endothelin-A (ETA) receptor antagonists. Research into various nitrogen heterocycles as replacements for certain substituents in sulfonamide compounds has yielded potent, ETA-selective compounds. Such discoveries are crucial for developing new treatments for cardiovascular diseases, demonstrating the therapeutic potential of these sulfonamide derivatives (Bradbury et al., 1997).
Anticancer Activity
Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including this compound. These compounds have shown cytotoxic and proapoptotic activity against various cancer cell lines without affecting normal cells. Such findings indicate the potential of these sulfonamide derivatives as sources for new anticancer drugs, underscoring the importance of further optimization and research in this area (Kciuk et al., 2022).
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-24-13-16(11-22-24)19-18(20-8-9-21-19)12-23-27(25,26)17-7-6-14-4-2-3-5-15(14)10-17/h6-11,13,23H,2-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRYGHBJEYJBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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